![molecular formula C9H17NO B1275809 [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol CAS No. 827034-60-6](/img/structure/B1275809.png)

[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

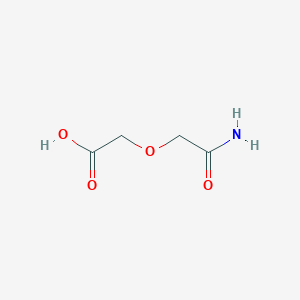

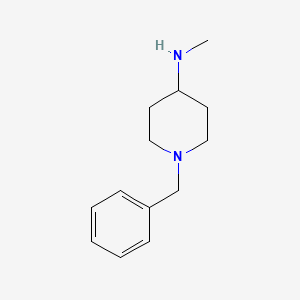

“[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol”, also known as CPMM, is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H17NO/c11-7-9-2-1-5-10 (9)6-8-3-4-8/h8-9,11H,1-7H2 . This code represents the molecular structure of the compound.

Applications De Recherche Scientifique

Catalytic Synthesis Methods

A study by Coşkun and Erden (2011) explored the catalytic synthesis of fulvenes using a pyrrolidine-catalyzed condensation method, which may have relevance to the synthesis processes involving [1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol (Coşkun & Erden, 2011).

Enzymatic Reactions and Inhibitors

Research by Frank et al. (1989) focused on the inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, providing insights into the interaction of similar compounds with enzymes (Frank et al., 1989).

Reaction Behavior with Acids

Honda et al. (2009) studied the reaction behavior of cyclopropylmethyl cations, derived from cyclopropylmethanols, with acids. Their findings could be relevant to understanding the reactivity of this compound in similar conditions (Honda et al., 2009).

Influence on Lipid Dynamics

A study by Nguyen et al. (2019) revealed that methanol affects lipid dynamics, such as in cell membranes. This could provide context for the solvent effects of methanol-based compounds in biological systems (Nguyen et al., 2019).

Synthesis of Pyrrolidines

Research by Rao and Chan (2008) described a method for synthesizing pyrrolidines, using cyclopropyl methanols as starting materials. This method might be applicable to the synthesis of pyrrolidine derivatives from this compound (Rao & Chan, 2008).

Reduction of Nitro Aromatic Compounds

Giomi et al. (2011) reported the use of (2-pyridyl)phenyl methanol as a reagent for reducing nitro aromatic compounds. This provides insights into the potential use of similar methanol-based compounds in reduction reactions (Giomi et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

[1-(cyclopropylmethyl)pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-7-9-2-1-5-10(9)6-8-3-4-8/h8-9,11H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPQQGSILHUAQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2CC2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400853 |

Source

|

| Record name | [1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827034-60-6 |

Source

|

| Record name | [1-(cyclopropylmethyl)-2-pyrrolidinyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)